Cas no 1806293-61-7 (1-(2,3-Difluoro-6-methylphenyl)ethanone)

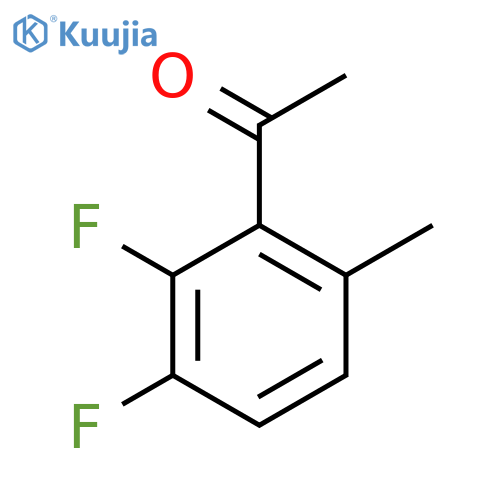

1806293-61-7 structure

商品名:1-(2,3-Difluoro-6-methylphenyl)ethanone

CAS番号:1806293-61-7

MF:C9H8F2O

メガワット:170.156029701233

CID:4707203

1-(2,3-Difluoro-6-methylphenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-Difluoro-6-methylphenyl)ethanone

- 2',3'-Difluoro-6'-methylacetophenone

- FCH4210456

- AK672310

- AX8333602

-

- インチ: 1S/C9H8F2O/c1-5-3-4-7(10)9(11)8(5)6(2)12/h3-4H,1-2H3

- InChIKey: OHGPNHHMSBQGDB-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(C)=C1C(C)=O)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 181

- トポロジー分子極性表面積: 17.1

1-(2,3-Difluoro-6-methylphenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010212-250mg |

2',3'-Difluoro-6'-methylacetophenone |

1806293-61-7 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010010212-500mg |

2',3'-Difluoro-6'-methylacetophenone |

1806293-61-7 | 97% | 500mg |

823.15 USD | 2021-07-06 | |

| Alichem | A010010212-1g |

2',3'-Difluoro-6'-methylacetophenone |

1806293-61-7 | 97% | 1g |

1,475.10 USD | 2021-07-06 |

1-(2,3-Difluoro-6-methylphenyl)ethanone 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1806293-61-7 (1-(2,3-Difluoro-6-methylphenyl)ethanone) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2279938-29-1(Alkyne-SS-COOH)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量